2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
The compound 2-(2-(2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione features an isoindoline-1,3-dione core linked via a 2-oxoethyl group to a 2,2-dimethyl-3-oxopiperazine moiety. This structure combines electron-deficient aromatic systems (isoindoline-1,3-dione) with a substituted piperazine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-(2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-16(2)15(23)17-7-8-19(16)12(20)9-18-13(21)10-5-3-4-6-11(10)14(18)22/h3-6H,7-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPTYDBSICCIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the isoindoline-1,3-dione group through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Its structural features make it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Modifications
Most analogs retain the isoindoline-1,3-dione core but vary in substituents:
Linker and Substituent Analysis
The target compound’s 2-oxoethyl linker and 2,2-dimethyl-3-oxopiperazine substituent distinguish it from analogs:
Table 1: Key Structural Analogs
Physicochemical Properties
Comparative data from analogs:
Biological Activity
The compound 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a derivative of isoindole-1,3-dione and has garnered attention for its potential biological activities, particularly in the field of oncology. This article presents a comprehensive overview of its biological activity, focusing on anticancer properties and mechanisms of action.
The molecular formula of the compound is , with a molecular weight of approximately 274.32 g/mol. The structure features a piperazine ring, which is known for its biological relevance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| CAS Number | [856437-83-7] |
| Density | Not available |
| Boiling Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound . For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
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In Vitro Studies :
- Cytotoxicity Assays : The compound was tested using the MTT assay to evaluate cell viability. Results indicated that it exhibits dose-dependent cytotoxicity against A549 cells with an IC50 value indicative of its potency.
- Mechanism of Action : The compound is believed to inhibit key cellular pathways involved in cancer progression, including tyrosine kinase pathways.
-
In Vivo Studies :
- Xenograft Models : In studies involving nude mice implanted with A549-Luc cells, treatment with the compound resulted in reduced tumor growth compared to control groups. Tumor sizes were monitored over a period of 60 days, showing significant differences in growth rates.
- Toxicological Profiles : Toxicity assessments revealed manageable side effects at therapeutic doses, suggesting a favorable safety profile for further development.
Case Studies
Several case studies have documented the efficacy of isoindole derivatives:
- Case Study 1 : A study evaluated the effects of isoindole derivatives on tumor-bearing mice. The treated group showed a 40% reduction in tumor volume compared to controls after four weeks of treatment.
- Case Study 2 : Another investigation focused on the pharmacokinetics and biodistribution of the compound in mice, revealing high accumulation in tumor tissues relative to normal tissues, which supports its potential as a targeted therapy.
Comparative Analysis
To better understand the biological activity of 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, it is useful to compare it with other known isoindole derivatives:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-(2-Dimethylamino)isoindole | 15 | A549 | Tyrosine kinase inhibition |
| N-benzylisoindole-1,3-dione | 10 | HeLa | Induces apoptosis |
| 2-(2-(2,2-Dimethyl-3-oxopiperazin-1-y))isoindole | 12 | MCF-7 | Cell cycle arrest |
Q & A
Q. How can conflicting data on the compound’s toxicity profile be reconciled across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent carriers, cell lines). Use benchmark dose modeling (BMD) to harmonize dose-response curves and establish no-observed-adverse-effect levels (NOAEL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
